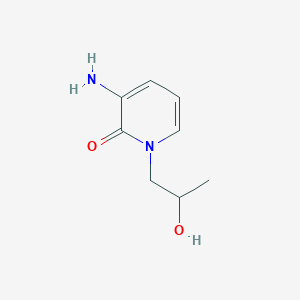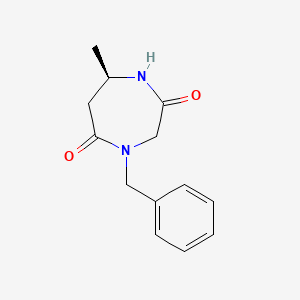
(R)-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione is a chemical compound that belongs to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms This specific compound is characterized by the presence of a benzyl group at the 4-position and a methyl group at the 7-position, along with a 1,4-diazepane-2,5-dione core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of appropriate precursors to form the 1,4-diazepane ring. This can be achieved through a condensation reaction between a diamine and a diacid or its derivatives under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the diazepane ring with a benzyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Methyl Group: The methyl group can be introduced through an alkylation reaction. This involves the reaction of the diazepane ring with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
Oxidation: ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, methyl iodide, and other alkylating agents in the presence of bases such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
科学的研究の応用
®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of ®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell growth or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
®-4-Benzyl-1,4-diazepane-2,5-dione: Lacks the methyl group at the 7-position.
®-7-Methyl-1,4-diazepane-2,5-dione: Lacks the benzyl group at the 4-position.
®-4-Benzyl-7-ethyl-1,4-diazepane-2,5-dione: Contains an ethyl group instead of a methyl group at the 7-position.
Uniqueness
®-4-Benzyl-7-methyl-1,4-diazepane-2,5-dione is unique due to the specific combination of the benzyl and methyl groups at the 4- and 7-positions, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H16N2O2 |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
(7R)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione |
InChI |
InChI=1S/C13H16N2O2/c1-10-7-13(17)15(9-12(16)14-10)8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,16)/t10-/m1/s1 |
InChIキー |
VTHXLEIJTAWARV-SNVBAGLBSA-N |
異性体SMILES |
C[C@@H]1CC(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
正規SMILES |
CC1CC(=O)N(CC(=O)N1)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


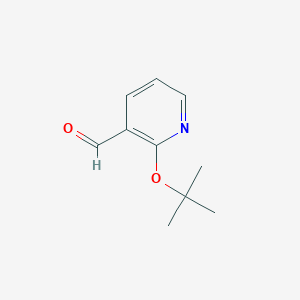


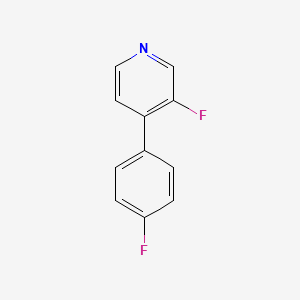
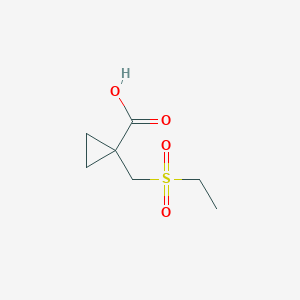

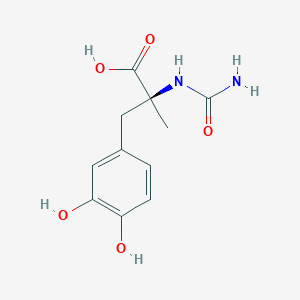
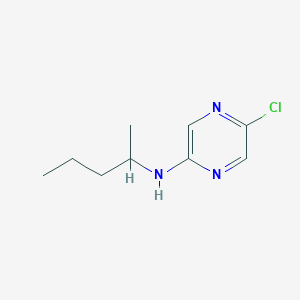
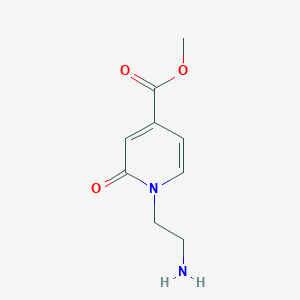
![1-[(3-Bromothiophen-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13339704.png)
![7-(tert-Butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1,3-dicarboxylic acid](/img/structure/B13339709.png)
